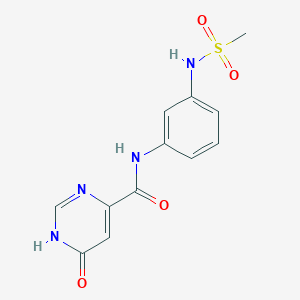
2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of ketone derivatives. It is commonly known as Ketamine or Special K, and it has been used as an anesthetic agent in medical settings. However, in recent years, Ketamine has gained attention for its potential therapeutic effects on various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Aplicaciones Científicas De Investigación
Molecular Interaction and Conformational Analysis
- The compound exhibits significant interaction with the CB1 cannabinoid receptor, with studies focusing on its conformations and binding characteristics. For example, it has distinct conformations like Tg, Ts, Cg, and Cs, impacting its interaction with the CB1 receptor (Shim et al., 2002).
Synthesis and Application in Heterocyclic Chemistry
- The compound is utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating its versatility in organic synthesis (Latif et al., 2003).
Anticancer and Antimicrobial Potential
- Research indicates the compound's role in synthesizing novel biologically potent heterocyclic compounds with promising anticancer and antimicrobial activities (Katariya et al., 2021).
Receptor Binding and Pharmacological Studies
- Studies reveal its importance in understanding binding relationships with human dopamine receptors, aiding in the development of new pharmacological agents (Rowley et al., 1997).
Radiotracer Development for PET Imaging
- It has been synthesized as a potential imaging agent for CB1 receptors using PET, highlighting its application in neuroimaging (Kumar et al., 2004).
Molecular Docking and Antimicrobial Activities
- The compound forms the basis for synthesizing pyrazoline derivatives with significant antimicrobial and anticancer properties, as shown by molecular docking studies (Hafez et al., 2016).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-12-14(11-19-20)16-8-4-5-9-21(16)17(22)10-13-6-2-3-7-15(13)18/h2-3,6-7,11-12,16H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYPIROHYRHWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2926497.png)
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)



![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)





